Irbesartan derivative
Irbesartan N-Trityl Impurity
CAS No.: 886999-35-5
Cat. No.: VC0195252
Molecular Formula: C44H42N6O
Molecular Weight: 670.86
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 886999-35-5 |
---|---|
Molecular Formula | C44H42N6O |
Molecular Weight | 670.86 |
Chemical Properties and Structure
Molecular Characteristics
Irbesartan N-Trityl Impurity is characterized by the following molecular properties:
Property | Value |
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IUPAC Name | 2-Butyl-3-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Alternative Name | Irbesartan N2-Trityl Impurity |
CAS Number | 886999-35-5 |
Molecular Formula | C₄₄H₄₂N₆O |
Molecular Weight | 670.84 g/mol |
Exact Mass | 670.342 |
XLogP3 | 8.4645 |
Density | 1.20±0.1 g/cm³ |
Boiling Point | 834.6±75.0 °C (Predicted) |
pKa | 2.52±0.20 |
The structure features the triphenylmethyl (trityl) group attached to the tetrazole ring of the irbesartan scaffold, maintaining the biphenyl and diazaspironone components characteristic of the parent compound .
Structural Isomerism and Tautomerism
A significant aspect of Irbesartan N-Trityl Impurity is the potential for regioisomerism. Research indicates that the trityl group can be attached to either the N-1 or N-2 position of the tetrazole ring, leading to distinct isomeric forms. Advanced spectroscopic analysis has revealed that contrary to earlier literature reports suggesting N-1 tritylation, the predominant form in synthetic processes is actually the N-2 tritylated derivative .
The confusion in the literature regarding the position of tritylation has been addressed through detailed nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography studies, which have confirmed that tritylated tetrazole intermediates in sartan syntheses exist predominantly as N-2-trityl derivatives rather than N-1-trityl derivatives as previously reported in some literature .
Analytical Characterization and Identification
Spectroscopic Analysis
The unambiguous identification of Irbesartan N-Trityl Impurity requires comprehensive spectroscopic characterization:
NMR Spectroscopy
NMR spectroscopy has been pivotal in elucidating the structure of tritylated irbesartan impurities. Studies have employed a combination of one-dimensional and two-dimensional techniques including:
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¹H-NMR
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¹³C-NMR
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COSY (Correlation Spectroscopy)
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HSQC (Heteronuclear Single Quantum Coherence)
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HMBC (Heteronuclear Multiple Bond Correlation)
These techniques have been crucial in distinguishing between N-1 and N-2 tritylated isomers and confirming the predominance of N-2 tritylation in synthetic processes .
Mass Spectrometry
Mass spectrometric analysis provides valuable information about the molecular weight and fragmentation patterns of Irbesartan N-Trityl Impurity. HPLC-MS data has been instrumental in suggesting the isomeric structures and confirming molecular composition .
IR and UV Spectroscopy
Infrared and ultraviolet spectroscopic data complement other analytical techniques in fully characterizing the impurity. These methods provide important structural information about functional group presence and electronic transitions .
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is the primary method for detection and quantification of Irbesartan N-Trityl Impurity in pharmaceutical preparations:
Technique | Application | Typical Detection Limits |
---|---|---|
HPLC | Quantification in API | 0.02-0.18% |
Flash Chromatography | Isolation and Purification | Not specified |
Centrifugally Accelerated Axial Chromatography | Separation of Isomers | Not specified |
Thin Layer Chromatography (TLC) | Process Monitoring | Qualitative |
HPLC analysis has revealed that the levels of N-trityl impurities in irbesartan active pharmaceutical ingredient (API) typically range from 0.03% to 0.18%, which can be problematic when attempting to meet the 0.1% threshold specified by ICH guidelines .
Role in Irbesartan Synthesis and Process Impurities
Process Impurities in Irbesartan Synthesis
Irbesartan's synthesis via N-trityl protected intermediates generates a characteristic impurity profile. The two principal impurities identified by Rádl et al. were isomeric N-1 and N-2 (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl derivatives of irbesartan . These impurities arise from different synthetic pathways:
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Partial deprotection of intermediates during synthesis
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Incomplete detritylation in the final step
Impact on Product Quality
The presence of Irbesartan N-Trityl Impurity affects the purity profile of the final API. Different manufacturing processes lead to varying impurity profiles, with trityl-based syntheses having specific patterns of impurities that must be monitored and controlled .
Research indicates that irbesartan APIs produced through different procedures exhibit distinct impurity profiles. While impurities related to non-trityl synthetic routes have been described in the literature, the trityl-based process impurities had received less attention until more recent investigations .
Regulatory Aspects and Quality Control
Regulatory Guidelines and Specifications
Catalogue Number | Supplier | Purity | Applications |
---|---|---|---|
PA 09 14510 | Pharmaffiliates | Not specified | ANDA, NDA, QC Testing |
VE0018433 | Veeprho | 100% | Regulatory Compliance, QC |
AR-I01688 | Axios Research | Not specified | Reference Standard |
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